4,6-Dianilino-1,3,5-triazine-2-carbonitrile
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Overview
Description
4,6-Dianilino-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with two aniline groups and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dianilino-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions generally include:
Temperature: Reflux conditions
Solvent: Organic solvents like dichloromethane or ethanol
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dianilino-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The aniline groups can be further substituted with different functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of larger molecules.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4,6-Dianilino-1,3,5-triazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dianilino-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
- 2,4-Diamino-6-phenyl-1,3,5-triazine
Uniqueness
4,6-Dianilino-1,3,5-triazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
30360-09-9 |
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Molecular Formula |
C16H12N6 |
Molecular Weight |
288.31 g/mol |
IUPAC Name |
4,6-dianilino-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C16H12N6/c17-11-14-20-15(18-12-7-3-1-4-8-12)22-16(21-14)19-13-9-5-2-6-10-13/h1-10H,(H2,18,19,20,21,22) |
InChI Key |
YYIRPGHDJRGWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)C#N)NC3=CC=CC=C3 |
Origin of Product |
United States |
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